molecular formula C5H6N2 B12055072 2,3,5-Trideuterio-6-(trideuteriomethyl)pyrazine

2,3,5-Trideuterio-6-(trideuteriomethyl)pyrazine

Cat. No.: B12055072
M. Wt: 100.15 g/mol
InChI Key: CAWHJQAVHZEVTJ-RLTMCGQMSA-N
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Description

2-Methylpyrazine-d6 is a deuterated form of 2-methylpyrazine, where six hydrogen atoms are replaced by deuterium atoms. This compound has the molecular formula C5D6N2 and a molecular weight of 100.15 g/mol . It is commonly used as an isotopically labeled compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpyrazine-d6 typically involves the deuteration of 2-methylpyrazine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to achieve complete deuteration .

Industrial Production Methods

Industrial production of 2-methylpyrazine-d6 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified using techniques such as distillation or chromatography to obtain high-purity 2-methylpyrazine-d6 .

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrazine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methylpyrazine-d6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-methylpyrazine-d6 is primarily related to its role as an isotopic tracer. Deuterium atoms in the compound replace hydrogen atoms, allowing researchers to track the compound’s behavior in various chemical and biological processes. This substitution can affect the compound’s pharmacokinetic and metabolic profiles, providing valuable insights into the mechanisms of action of pyrazine derivatives .

Comparison with Similar Compounds

2-Methylpyrazine-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The deuterium labeling in 2-methylpyrazine-d6 provides unique advantages in research applications, such as improved stability and the ability to trace the compound in complex systems.

Properties

Molecular Formula

C5H6N2

Molecular Weight

100.15 g/mol

IUPAC Name

2,3,5-trideuterio-6-(trideuteriomethyl)pyrazine

InChI

InChI=1S/C5H6N2/c1-5-4-6-2-3-7-5/h2-4H,1H3/i1D3,2D,3D,4D

InChI Key

CAWHJQAVHZEVTJ-RLTMCGQMSA-N

Isomeric SMILES

[2H]C1=C(N=C(C(=N1)[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=NC=CN=C1

Origin of Product

United States

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